molecular formula C17H14N2O3 B6070897 [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid

[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid

Cat. No. B6070897
M. Wt: 294.30 g/mol
InChI Key: KQOMEJCJSYLTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid, also known as tryptophan methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body.

Mechanism of Action

The mechanism of action of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid is not fully understood. However, studies have shown that the compound may exert its biological effects through the modulation of various signaling pathways in the body, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
Studies have shown that [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid possesses several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), the reduction of oxidative stress, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the compound has poor solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid. One direction is to further investigate the mechanism of action of the compound and its potential targets in the body. Another direction is to explore the use of the compound in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, future research may focus on the development of new formulations of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid with improved solubility and bioavailability for better efficacy in vivo.
Conclusion
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid can be synthesized through several methods, including the reaction of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid with methyl chloroformate and phenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid.

Scientific Research Applications

[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(1H-indole-2-carbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(14-10-12-8-4-5-9-13(12)18-14)19-15(17(21)22)11-6-2-1-3-7-11/h1-10,15,18H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOMEJCJSYLTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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